molecular formula C16H14BrNO3 B12932354 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one CAS No. 88901-76-2

4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12932354
CAS No.: 88901-76-2
M. Wt: 348.19 g/mol
InChI Key: MQTJUMDPEHKHNV-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, due to their ability to intercalate with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common route might include:

    Bromination: Introduction of a bromine atom to the acridine core.

    Methoxylation: Addition of methoxy groups to specific positions on the acridine ring.

    Methylation: Introduction of a methyl group to the nitrogen atom in the acridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridine quinones, while substitution could produce various substituted acridine derivatives.

Scientific Research Applications

4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Potential use as an anticancer agent due to its ability to intercalate with DNA.

    Industry: Use in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action for compounds like 4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation with DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved would include DNA, topoisomerases, and other enzymes critical for DNA metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.

    Proflavine: Another acridine derivative with antibacterial and antiseptic properties.

Uniqueness

4-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

88901-76-2

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

4-bromo-1,3-dimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)16(19)13-11(20-2)8-12(21-3)14(17)15(13)18/h4-8H,1-3H3

InChI Key

MQTJUMDPEHKHNV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3OC)OC)Br

Origin of Product

United States

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